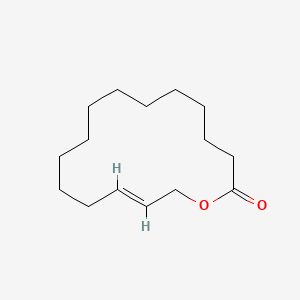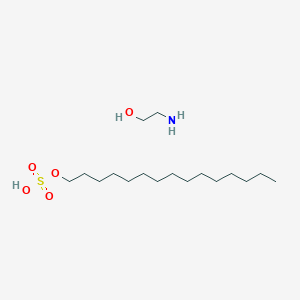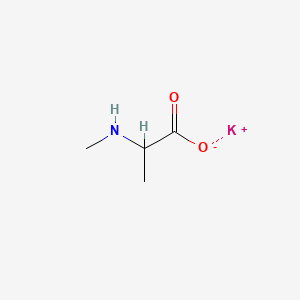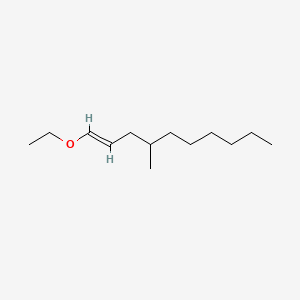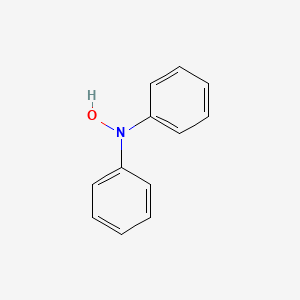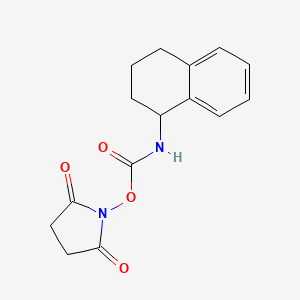
Lithium potassium tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium potassium tartrate is a chemical compound composed of lithium, potassium, and tartrate ions. It is a salt derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium potassium tartrate can be synthesized through the reaction of lithium chloride and potassium tartrate in an aqueous solution. The reaction typically involves dissolving lithium chloride and potassium tartrate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:
[ \text{2LiCl} + \text{K}_2\text{C}_4\text{H}_4\text{O}_6 \rightarrow \text{Li}_2\text{C}_4\text{H}_4\text{O}_6 + 2\text{KCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, controlled reaction conditions, and crystallization techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of its ions is replaced by another ion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce lithium carbonate and potassium carbonate, along with other by-products.
Applications De Recherche Scientifique
Lithium potassium tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in certain biological preparations.
Industry: It is used in the manufacturing of specialty chemicals, as well as in the production of certain types of glass and ceramics.
Mécanisme D'action
The mechanism of action of lithium potassium tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence enzyme activity and cellular processes by binding to metal ions and altering their availability. This can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tartrate: A similar compound that contains potassium and tartrate ions but lacks lithium.
Sodium tartrate: Another related compound with sodium instead of lithium and potassium.
Lithium tartrate: Contains lithium and tartrate ions but lacks potassium.
Uniqueness
Lithium potassium tartrate is unique due to the presence of both lithium and potassium ions, which confer distinct properties and applications compared to other tartrate salts. Its combination of lithium and potassium makes it particularly useful in specific industrial and research applications where the properties of both ions are desired.
Propriétés
Numéro CAS |
868-15-5 |
|---|---|
Formule moléculaire |
C4H4KLiO6 |
Poids moléculaire |
194.1 g/mol |
Nom IUPAC |
lithium;potassium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
Clé InChI |
GEDUFZJYMAHTBF-UHFFFAOYSA-L |
SMILES canonique |
[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



